molecular formula C13H13N3S B3853185 N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine

N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine

Cat. No. B3853185
M. Wt: 243.33 g/mol
InChI Key: LPIGZEOVIBUCFZ-UHFFFAOYSA-N
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Description

“N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine” is a compound that likely contains an indazole group (a nitrogenous bicyclic compound), a thiophene group (a sulfur-containing ring), and an amine group. The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring, possibly through a cyclization reaction, and the subsequent attachment of the thiophene and amine groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indazole group attached to a thiophene group via a methylene bridge, with an amine group also attached to the methylene bridge .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indazole and thiophene rings, as well as the amine group. It might undergo reactions typical of these functional groups, such as electrophilic aromatic substitution or reactions involving the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties might include the polarity of its functional groups, the conjugation of its electron systems, and its overall molecular size .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of indazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound might explore its potential biological activities and its mechanism of action .

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-2-4-12(17-9)8-14-11-3-5-13-10(6-11)7-15-16-13/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGZEOVIBUCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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